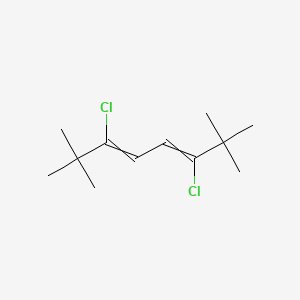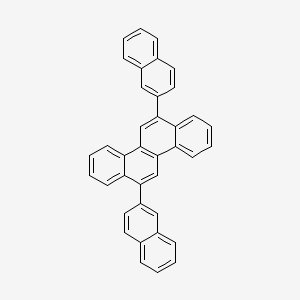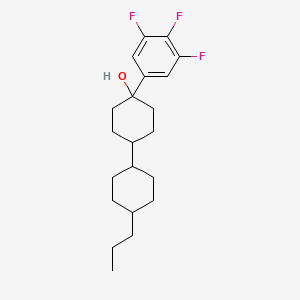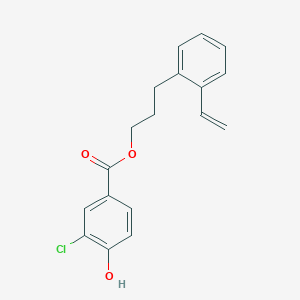
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate is a chemical compound with the molecular formula C18H17ClO3 It is known for its unique structure, which combines an ethenylphenyl group with a chlorohydroxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-(2-Ethenylphenyl)propyl Alcohol: This can be achieved through the reaction of 2-ethenylphenylmagnesium bromide with propylene oxide, followed by hydrolysis.
Esterification: The 3-(2-ethenylphenyl)propyl alcohol is then esterified with 3-chloro-4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The chlorohydroxybenzoate moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Applications De Recherche Scientifique
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Ethenylphenyl)propyl 4-hydroxybenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(2-Ethenylphenyl)propyl 3-chlorobenzoate: Lacks the hydroxyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate is unique due to the presence of both the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
143304-74-9 |
|---|---|
Formule moléculaire |
C18H17ClO3 |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
3-(2-ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C18H17ClO3/c1-2-13-6-3-4-7-14(13)8-5-11-22-18(21)15-9-10-17(20)16(19)12-15/h2-4,6-7,9-10,12,20H,1,5,8,11H2 |
Clé InChI |
RMQGXIKNKUPIJK-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CCCOC(=O)C2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)
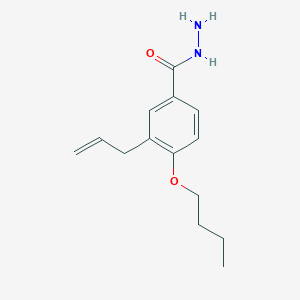
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
